trans-9,10-Epoxystearic acid methyl ester

説明

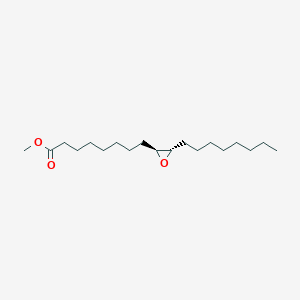

trans-9,10-Epoxystearic acid methyl ester is a chemical compound with the molecular formula C19H36O3. It is a type of epoxy fatty acid methyl ester, characterized by the presence of an oxirane ring (epoxide) and a long alkyl chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-Epoxystearic acid methyl ester typically involves the epoxidation of unsaturated fatty acid methyl esters. The process begins with the reaction of unsaturated fatty acids with methanol to form fatty acid methyl esters. These esters are then subjected to epoxidation using peracids such as peracetic acid or performic acid in the presence of a catalyst. The reaction conditions usually involve moderate temperatures and controlled reaction times to ensure the formation of the desired epoxide.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yields and purity of the final product. The process is optimized to minimize by-products and maximize the efficiency of the epoxidation reaction.

化学反応の分析

Hydrolysis Reactions

Hydrolysis of the epoxide ring is a fundamental reaction, influenced by enzymatic or chemical conditions.

Enzymatic Hydrolysis

-

Plant Epoxide Hydrolases (EHs) : Soybean EH exhibits high enantioselectivity for the 9R,10S-epoxide enantiomer, yielding exclusively threo-9R,10R-dihydroxystearic acid methyl ester ( ). This contrasts with rat liver cytosolic EH, which lacks enantioconvergence due to regioselective attack at C-10 of both enantiomers ( ).

-

Kinetic Parameters :

Enzyme Source Substrate Specificity Ratio (E) Product Configuration Soybean EH racemic epoxide 210 ± 4 threo-9R,10R-diol Rat Liver Soluble EH racemic epoxide 1 (no selectivity) Mixed diols

Acid/Base-Catalyzed Hydrolysis

-

Under acidic or basic conditions, the epoxide undergoes hydrolysis to form vicinal diols. For example, aqueous HCl or NaOH facilitates ring opening, producing dihydroxy derivatives ( ).

Nucleophilic Ring-Opening Reactions

The epoxide’s oxirane ring reacts with nucleophiles, forming functionalized derivatives.

Alcoholysis

-

Reaction with n-butanol in the presence of NaOH and triethylammonium chloride yields methyl-trans-9(10)-hydroxy-10(9)-butoxy-octadecanoate ( ):

Reagent Catalyst Conditions Yield n-Butanol NaOH, Et₃NHCl 333 K, 4 h 94%

Peroxide Formation

-

Reaction with tert-butyl hydroperoxide (TBHP) catalyzed by BF₃·Et₂O produces methyl-trans-9(10)-hydroxy-10(9)-tert-butylhydroperoxy-octadecanoate ( ):

Reagent Catalyst Conditions Yield TBHP BF₃·Et₂O 303–313 K, 3 h 85%

Aminolysis

-

Reaction with amines (e.g., aniline) forms β-amino alcohol derivatives, useful in polymer synthesis ( ).

Transesterification

The ester group undergoes transesterification with alcohols, modifying the lipophilic chain. For example, reaction with ethyl cellosolve (2-ethoxyethanol) produces ethoxyethyl-trans-9,10-epoxystearate ( ):

| Reagent | Catalyst | Conditions | Yield |

|---|---|---|---|

| 2-Ethoxyethanol | NaOH | 333 K, 6 h | 89% |

Oxidative Cleavage

Oxidative cleavage of the epoxide ring using agents like ozone or peracids generates aldehydes or ketones. For instance, ozonolysis produces nonanedioic acid derivatives, pivotal in bio-based polymer synthesis ( ).

Polymerization

The epoxide and ester functionalities enable copolymerization with diacids or diamines, forming polyesters or polyamides. For example, reaction with sebacic acid yields biodegradable polyesters with tunable thermal properties ( ).

Key Mechanistic Insights

-

Stereochemical Control : Plant EHs exhibit strict stereoselectivity due to nucleophilic attack on the (S)-configured oxirane carbon, forming acyl-enzyme intermediates ( ).

-

Reactivity Trends : Electron-deficient oxiranes (e.g., trans-configuration) show slower reaction rates compared to cis-epoxides in enzymatic hydrolysis ( ).

科学的研究の応用

Enzyme Substrate for Epoxide Hydrolases

trans-9,10-Epoxystearic acid methyl ester serves as a substrate in studies involving epoxide hydrolases (EHs). These enzymes catalyze the hydrolysis of epoxides into diols, and this compound is particularly useful for probing the active sites of EHs from both mammalian and plant origins. Research has shown that different EHs exhibit varying enantioselectivity when hydrolyzing this compound, making it a valuable tool for understanding enzyme specificity and mechanism .

Stereochemical Studies

The compound is instrumental in stereochemical investigations due to its epoxide structure. Studies have revealed that plant EHs can discriminate between enantiomers of this compound, yielding insights into the stereospecificity of enzymatic reactions. For instance, soybean EH demonstrates high enantioselectivity favoring the formation of specific diol products from this substrate .

Synthetic Intermediate

In synthetic organic chemistry, this compound is utilized as an intermediate for producing various derivatives. Its structure allows for further modifications that can lead to biologically active compounds or novel materials .

Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound can be employed in formulating surfactants and emulsifiers. These applications are particularly relevant in cosmetics and personal care products where stable emulsions are required.

Lubricants

The compound's properties make it suitable for use in lubricant formulations. Its ability to reduce friction and wear in mechanical systems can enhance the performance and longevity of lubricants .

Case Study 1: Enzymatic Hydrolysis

A study conducted by Summerer et al. investigated the hydrolysis of trans-9,10-epoxystearic acid by various EHs. The results indicated significant differences in reaction rates and product formation depending on the enzyme source, highlighting the compound's utility in enzyme characterization .

Case Study 2: Synthesis of Chiral Alcohols

Research has demonstrated that this compound can be converted into chiral alcohols through selective reduction processes. This transformation is crucial for synthesizing pharmaceuticals that require specific stereochemistry .

作用機序

The mechanism of action of trans-9,10-Epoxystearic acid methyl ester involves the interaction of the oxirane ring with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity can lead to the modulation of biological pathways and the alteration of cellular functions.

類似化合物との比較

- 2-Oxiraneoctanoic acid,3-octyl-, methyl ester

- Epoxy fatty acid methyl ester

- Methyl (±)-trans-9,10-Epoxyoctadecanoate

Uniqueness: trans-9,10-Epoxystearic acid methyl ester is unique due to its specific structural features, including the position of the oxirane ring and the length of the alkyl chain

生物活性

Trans-9,10-Epoxystearic acid methyl ester (trans-9,10-ESAME) is a derivative of stearic acid with significant biological activity due to its unique epoxy structure. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals, biochemistry, and materials science. Understanding its biological activity is crucial for harnessing its properties effectively.

Chemical Structure and Properties

Trans-9,10-ESAME is characterized by the presence of an epoxy group at the 9 and 10 positions of the stearic acid chain. Its molecular formula is with a molecular weight of approximately 310.478 g/mol. The structural features contribute to its reactivity and interactions with biological systems.

Antioxidant Properties

Recent studies have indicated that trans-9,10-ESAME exhibits antioxidant activity , which is essential for protecting cells from oxidative stress. The compound has been shown to modulate various signaling pathways associated with oxidative damage. For instance, it influences the MAPK/NF-κB pathway, which plays a critical role in cellular responses to stress and inflammation .

Anti-inflammatory Effects

Trans-9,10-ESAME has demonstrated anti-inflammatory properties in several experimental models. It modulates the NLRP3 inflammasome pathway, reducing the production of pro-inflammatory cytokines. In vivo studies using LPS-induced inflammation models have shown that trans-9,10-ESAME significantly decreases markers of inflammation .

Hepatoprotective Activity

Research has highlighted the hepatoprotective effects of trans-9,10-ESAME in animal models with acetaminophen-induced liver damage. The compound contributes to the restoration of liver function by reducing serum levels of liver enzymes such as AST and ALT, indicating its potential in liver health management .

Synthesis and Derivatives

The synthesis of trans-9,10-ESAME typically involves the epoxidation of methyl stearate using peroxybenzoic acid or similar reagents . This process can yield various functional derivatives that enhance its biological activity. For example, derivatives obtained through ring-opening reactions have shown improved surface-active properties .

Case Study 1: Antioxidant and Anti-inflammatory Assessment

A study conducted on the effects of trans-9,10-ESAME on oxidative stress revealed that it effectively scavenged free radicals in vitro. The compound was tested against DPPH and ABTS radical assays, demonstrating significant antioxidant capacity .

Case Study 2: Hepatoprotection in Rat Models

In a controlled experiment involving Wistar rats subjected to acetaminophen-induced liver injury, administration of trans-9,10-ESAME resulted in a marked decrease in serum liver enzymes compared to control groups. This suggests its potential as a therapeutic agent for liver protection .

Comparative Analysis

The following table summarizes key biological activities of this compound compared to other fatty acids:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Hepatoprotective Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Oleic Acid | Moderate | High | Moderate |

| Linoleic Acid | Low | Moderate | Low |

特性

IUPAC Name |

methyl 8-[(2S,3S)-3-octyloxiran-2-yl]octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMHHLOGFDZBBG-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H]1[C@@H](O1)CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。